molecular formula C18H15ClN4O4 B2445757 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide CAS No. 1706276-37-0

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide

Cat. No.: B2445757
CAS No.: 1706276-37-0
M. Wt: 386.79
InChI Key: HXSUWBQSXIZIMZ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide” is a complex organic molecule. It contains a pyrazole ring attached to a hydroxynicotinamide group and a 2,3-dihydrobenzo[b][1,4]dioxin ring .

Scientific Research Applications

Synthesis and Biological Activity

Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized, showing a synergistic effect with Temobel, a first-line antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018).

Antimicrobial and Antitumor Activity

New derivatives of griseofulvin isolated from a mangrove endophytic fungus demonstrated moderate antitumor and antimicrobial activity (Xia et al., 2011).

Photochemical Transformations and Synthesis

A study on chloro(4-methylpent-3-en-1-ynyl)carbene highlighted its IR spectrum, structure, photochemical transformations, and reactions with alkenes, leading to a method for the synthesis of alkynylchlorocyclopropanes (Gvozdev et al., 2021).

Antimicrobial Screening and Free-Radical Scavenging Activity

Research on acetoxysulfonamide pyrazole derivatives and their substituted versions showed significant antimicrobial activities and potential as antioxidants and anti-inflammatory agents (Hamada & Abdo, 2015).

Anti-Human Lung Cancer Potential

A study on chloroxine and methyl 3,4,5-trihydroxybenzoate compounds explored their therapeutic properties against human lung cancer, demonstrating good cytotoxic effects (Wen et al., 2022).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways and their downstream effects .

Pharmacokinetics

The compound’s metabolism and excretion are likely to be influenced by its molecular size and polarity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature may affect the compound’s structure and thus its activity. Interactions with other molecules may either enhance or inhibit its action .

Properties

IUPAC Name

5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4/c19-14-5-11(6-20-18(14)25)17(24)22-12-7-21-23(8-12)9-13-10-26-15-3-1-2-4-16(15)27-13/h1-8,13H,9-10H2,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSUWBQSXIZIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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